molecular formula C6H6OS B1363457 3-Hydroxythiophenol CAS No. 40248-84-8

3-Hydroxythiophenol

Cat. No.: B1363457
CAS No.: 40248-84-8
M. Wt: 126.18 g/mol
InChI Key: DOFIAZGYBIBEGI-UHFFFAOYSA-N
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Description

3-Hydroxythiophenol, also known as 3-mercaptophenol, is an organic compound with the chemical formula C6H6OS. It is characterized by the presence of both a hydroxyl group and a thiol group attached to a benzene ring. This compound is a colorless to light yellow solid with a distinct odor and is soluble in organic solvents such as alcohols and ethers . It is widely used as an intermediate in the chemical industry, particularly in the synthesis of pesticides and pharmaceuticals .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Safety and Hazards

3-Hydroxythiophenol can cause skin irritation and may cause an allergic skin reaction. It also causes serious eye damage and irritation . In case of contact, it is advised to wash off with soap and plenty of water .

Future Directions

A recent paper discusses the use of 3-Hydroxythiophenol-Formaldehyde Resin Microspheres for Highly Efficient Photocatalytic Synthesis of H2O2 . This suggests that this compound could have potential applications in the field of photocatalysis .

Mechanism of Action

Target of Action

3-Hydroxythiophenol is a versatile intermediate for the synthesis of medicinal and heterocyclic compounds . It is primarily used in the synthesis of these compounds, serving as a key building block in their formation.

Mode of Action

For instance, it has been used in the synthesis of this compound-Formaldehyde Resin Microspheres, which exhibit enhanced photocatalytic oxygen reduction reaction (ORR) activity .

Biochemical Pathways

Its use in the creation of this compound-Formaldehyde Resin Microspheres suggests that it may also play a role in photocatalytic processes .

Result of Action

The primary result of this compound’s action is the formation of new compounds. For example, in the synthesis of this compound-Formaldehyde Resin Microspheres, the compound contributes to the creation of microspheres with enhanced photocatalytic ORR activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound-Formaldehyde Resin Microspheres is carried out at room temperature , suggesting that temperature may play a role in the compound’s reactivity. Other factors, such as pH and the presence of other chemicals, could also potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

3-Hydroxythiophenol plays a significant role in biochemical reactions, particularly in the synthesis of medicinal and heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can be used to synthesize 4-(3-hydroxyphenylthio)naphthalene-1,2-dione, which exhibits fluorescence emission . Additionally, it can form non-symmetric ligands that combine with palladium chloride to create pincer complexes . These interactions highlight the compound’s versatility in biochemical research.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, this compound-coated cantilevers can be used as formaldehyde sensors due to their high selectivity towards formaldehyde, causing significant downward deflection upon contact . This interaction demonstrates the compound’s potential in cellular applications and its impact on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s sulfhydryl group (-SH) allows it to form strong bonds with various biomolecules, enhancing its reactivity and specificity . This property enables this compound to act as a potent inhibitor or activator of specific enzymes, thereby modulating biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is sensitive to air and can degrade over time, which may affect its efficacy in in vitro and in vivo experiments . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reliable results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At higher doses, this compound can cause toxic or adverse effects, including enzyme inhibition and cellular damage . Identifying the optimal dosage is critical for maximizing the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s sulfhydryl group allows it to participate in redox reactions and other biochemical processes . These interactions can influence the overall metabolic state of cells and organisms, highlighting the importance of this compound in metabolic research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its cellular effects and optimizing its use in biochemical research.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to localize within certain cellular regions can affect its activity and function

Properties

IUPAC Name

3-sulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c7-5-2-1-3-6(8)4-5/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFIAZGYBIBEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371478
Record name 3-Hydroxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40248-84-8
Record name 3-Hydroxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-hydroxythiophenol was then prepared by charging a dry 12 L jacketed flask purged with nitrogen, with sulfur powder (52.1 g, 1.6 mol) and THF (585 mL). The mixture was cooled to 5° C. with stirring followed by addition of the above Grignard solution via a Teflon transfer line by applying N2 pressure. The rate of the Grignard reaction was adjusted so that the reaction temperature could be kept below 15° C. The Grignard flask was rinsed with THF (2×234 mL) and the rinsed solution was added to the reaction mixture. The reaction mixture was allowed to warm to room temperature and stirred until a negative Gilman test was obtained. To the resultant mixture was then added 10% aqueous HCl (1158 g) in one portion. The pot temperature rose to 50° C. The reaction was stirred for one additional hour while cooling to room temperature. The bottom aqueous layer was drained off from the top THF layer and was treated with a solution of KOH (508 g) and Na2S2O5 (212.7 g) in water (1740 mL). The resultant mixture was heated at reflux for two hours. The THF layer was separated and concentrated. The residue was combined with the aqueous layer, which was washed with butyl methyl ether (2×1170 mL). The aqueous phase was acidified to pH 1 with concentrated HCl. The resultant mixture was then extracted with t-butyl methyl ether three times (1560, 1170 and 780 mL) and the combined organic layer was washed with brine (780 mL). Removal of the solvent under reduced pressure while keeping the water bath temperature less than 30° C. afforded the crude product (181.6 g) as a slightly yellow liquid. Vacuum distillation using a Vigruex distilling column gave phenol (16 g), 3-hydroxythiophenol (135.7 g) and a high boiling point residue (29.9 g). The yield of the desired product was 53%, and purity was greater than 99%, as determined by GC.
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Synthesis routes and methods II

Procedure details

3-hydroxythiophenol was then prepared by charging a dry 12 L jacketed flask purged with nitrogen, with sulfur powder (52.1 g, 1.6 mol) and THF (585 mL). The mixture was cooled to 5° C. with stirring followed by addition of the above Grignard solution via a Teflon transfer line by applying N2 pressure. The rate of the Grignard reaction was adjusted so that the reaction temperature could be kept below 15° C. The Grignard flask was rinsed with THF (2×234 mL) and the rinsed solution was added to the reaction mixture. The reaction mixture was allowed to warm to room temperature and stirred until a negative Gilman test was obtained. To the resultant mixture was then added 10% aqueous HCI (1158 g) in one portion. The pot temperature rose to 50° C. The reaction was stirred for one additional hour while cooling to room temperature. The bottom aqueous layer was drained off from the top THF layer and was treated with a solution of KOH (508 g) and Na2S2O5 (212.7 g) in water (1740 mL). The resultant mixture was heated at reflux for two hours. The THF layer was separated and concentrated. The residue was combined with the aqueous layer, which was washed with butyl methyl ether (2×1170 mL). The aqueous phase was acidified to pH 1 with concentrated HCl. The resultant mixture was then extracted with t-butyl methyl ether three times (1560, 1170 and 780 mL) and the combined organic layer was washed with brine (780 mL). Removal of the solvent under reduced pressure while keeping the water bath temperature less than 30° C. afforded the crude product (181.6 g) as a slightly yellow liquid. Vacuum distillation using a Vigruex distilling column gave phenol (16 g), 3-hydroxythiophenol (135.7 g) and a high boiling point residue (29.9 g). The yield of the desired product was 53%, and purity was greater than 99%, as determined by GC.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxythiophenol
Reactant of Route 2
3-Hydroxythiophenol
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3-Hydroxythiophenol
Reactant of Route 4
3-Hydroxythiophenol
Reactant of Route 5
3-Hydroxythiophenol
Reactant of Route 6
3-Hydroxythiophenol
Customer
Q & A

Q1: What are the key applications of 3-Hydroxythiophenol in synthetic chemistry?

A1: this compound is a versatile building block in organic synthesis. It serves as a key intermediate in the production of various medicinal compounds and heterocycles. [, ] For example, it plays a crucial role in synthesizing KRP-203, an immunomodulating compound. []

Q2: How is this compound used in materials science?

A2: this compound can be polymerized with formaldehyde to create this compound-formaldehyde (3-HTPF) resin microspheres. [, ] These microspheres have shown promise as photocatalysts for hydrogen peroxide (H2O2) production through the oxygen reduction reaction (ORR). [] The incorporation of sulfhydryl groups from this compound enhances the photocatalytic activity compared to traditional resorcinol-formaldehyde resins. []

Q3: What structural features of 3-HTPF resin contribute to its enhanced photocatalytic activity?

A3: The presence of sulfhydryl groups (─SH) in 3-HTPF resin, stemming from this compound, contributes significantly to its enhanced photocatalytic properties. These groups: []

    Q4: Are there efficient and cost-effective methods for synthesizing this compound?

    A4: Yes, recent research has focused on developing practical and scalable syntheses of this compound from readily available and inexpensive starting materials. [, ] These advancements address the previous challenges of inefficient synthesis and high costs associated with this valuable compound.

    Q5: How can this compound be utilized in the development of biosensors?

    A5: this compound plays a critical role in developing highly sensitive and specific biosensors. For example, it can be used as a Raman probe in ratiometric surface-enhanced Raman spectroscopy (SERS) biosensors for detecting microRNA and serum xanthine. [, ] The interaction of this compound with hydrogen peroxide generated during the sensing process leads to a quantifiable change in Raman signals, enabling accurate detection of target molecules.

    Q6: What are the advantages of using this compound in SERS biosensing applications?

    A6: Utilizing this compound in SERS biosensing offers several advantages:

    • High sensitivity: The unique Raman signal changes upon interaction with target molecules allow for highly sensitive detection of biomarkers like microRNA and xanthine. [, ]
    • Simplified ratiometric approach: Using a single Raman probe like this compound simplifies the traditional two-probe ratiometric SERS method, making it more efficient and reducing chemical waste. []

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